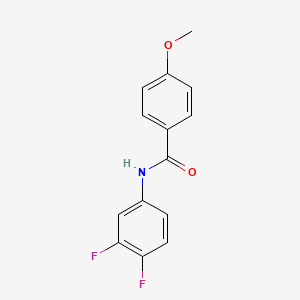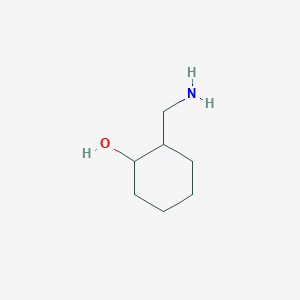
2-((4-(butylamino)quinazolin-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((4-(butylamino)quinazolin-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide is a chemical compound that belongs to the class of quinazoline derivatives.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-(butylamino)quinazolin-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide involves several steps, typically starting with the preparation of the quinazoline core. Common synthetic methods for quinazoline derivatives include Aza-reactions, Microwave-assisted reactions, Metal-mediated reactions, Ultrasound-promoted reactions, and Phase-transfer catalysis reactions . The specific synthetic route for this compound may involve the following steps:
Formation of the Quinazoline Core: This can be achieved through an Aza-Diels-Alder reaction, where aniline and ethyl glyoxalate are used as substrates.
Introduction of the Butylamino Group: This step involves the substitution of a suitable leaving group with butylamine.
Attachment of the Sulfanyl Group: This can be done through a nucleophilic substitution reaction.
Formation of the Acetamide Moiety: This involves the reaction of the intermediate with 3-(trifluoromethyl)phenylacetic acid under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
化学反応の分析
Types of Reactions
2-((4-(butylamino)quinazolin-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the quinazoline core or the acetamide moiety.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学的研究の応用
Chemistry: This compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive molecule with applications in drug discovery and development.
Industry: This compound can be used in the development of new materials with specific properties.
作用機序
The mechanism of action of 2-((4-(butylamino)quinazolin-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide is not well-documented. based on the known activities of quinazoline derivatives, it is likely to interact with specific molecular targets and pathways. For example, quinazoline derivatives are known to inhibit certain enzymes, modulate receptor activity, and interfere with cellular signaling pathways .
類似化合物との比較
Similar Compounds
- 2-[4-(butylamino)quinazolin-2-yl]sulfanyl-N-(4-ethoxyphenyl)acetamide
- 2-[4-(butylamino)quinazolin-2-yl]sulfanyl-N-(5-methyl-1H-pyrazol-3-yl)acetamide
- 2-[4-(butylamino)quinazolin-2-yl]sulfanyl-N-(3-methoxypropyl)acetamide
Uniqueness
The uniqueness of 2-((4-(butylamino)quinazolin-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide lies in its specific structural features, such as the trifluoromethyl group, which can impart unique physicochemical properties and biological activities. The presence of the butylamino group and the sulfanyl linkage also contributes to its distinctiveness compared to other quinazoline derivatives.
特性
IUPAC Name |
2-[4-(butylamino)quinazolin-2-yl]sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21F3N4OS/c1-2-3-11-25-19-16-9-4-5-10-17(16)27-20(28-19)30-13-18(29)26-15-8-6-7-14(12-15)21(22,23)24/h4-10,12H,2-3,11,13H2,1H3,(H,26,29)(H,25,27,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFDMHRDZRJTGLF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=NC(=NC2=CC=CC=C21)SCC(=O)NC3=CC=CC(=C3)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21F3N4OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
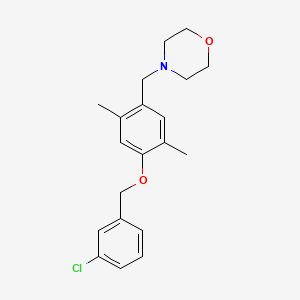
![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B2408092.png)

![3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methoxyethyl)azetidine-1-carboxamide](/img/structure/B2408095.png)
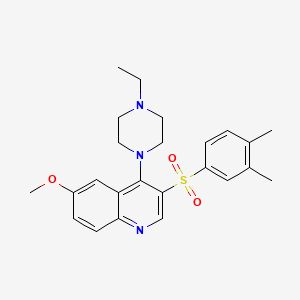
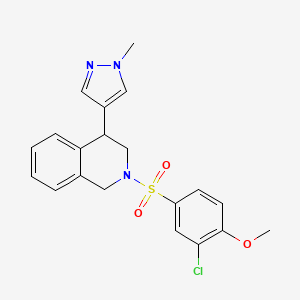

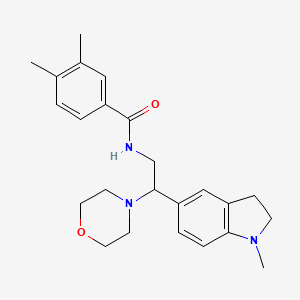
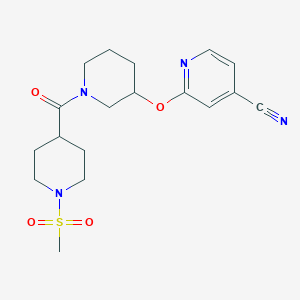
![Tert-butyl 1-aminospiro[1,3-dihydroindene-2,4'-piperidine]-1'-carboxylate](/img/structure/B2408106.png)
![o-tolyl(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2408107.png)
![5,7-Dimethylimidazo[1,2-a]pyrimidine-2,3-dicarbonitrile](/img/structure/B2408109.png)
